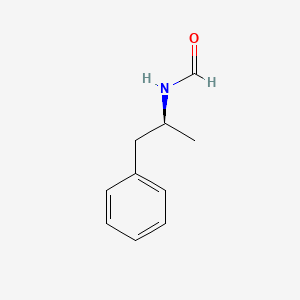

Formetorex, (S)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Formetorex, also known as formetamide or N-formylamphetamine, is a substituted amphetamine described as an anorectic. It is a synthetic compound that has not been marketed for therapeutic use. Formetorex is also an intermediate in the production of amphetamine via the Leuckart reaction .

Preparation Methods

Formetorex is synthesized through the Leuckart reaction, which involves a non-metal reduction typically carried out in three steps . The process begins with a mixture of phenylacetone and formamide (sometimes in the presence of formic acid) or ammonium formate, which is heated until a condensation reaction results in the intermediate product, formetamide. In the second step, formetamide is hydrolyzed using hydrochloric acid, and the reaction mixture is then basified, isolated, and steam distilled to produce the free base. Finally, the product is dissolved in an organic solvent and precipitated as the sulfate salt of amphetamine by adding sulfuric acid .

Chemical Reactions Analysis

Formetorex undergoes several types of chemical reactions, including:

Oxidation: Formetorex can be oxidized to form various products depending on the reagents and conditions used.

Reduction: The compound can be reduced to produce different derivatives.

Substitution: Formetorex can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include hydrochloric acid, sulfuric acid, and formic acid.

Scientific Research Applications

Formetorex has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as an intermediate in the synthesis of amphetamine and other related compounds. Additionally, it has been studied for its potential effects on histamine receptors and its use as a treatment for inflammatory diseases in animal models . Formetorex’s unique properties make it valuable for research in pharmaceuticals, material science, and environmental studies.

Mechanism of Action

The mechanism of action of Formetorex involves its interaction with monoamine neurotransmitters. It acts as a monoamine releaser, increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This action is similar to that of other amphetamine-like stimulants, which leads to increased alertness, reduced appetite, and enhanced mood.

Comparison with Similar Compounds

Formetorex is similar to other substituted amphetamines, such as amphetamine and methamphetamine. it is unique in its specific structure and the way it is synthesized. Unlike amphetamine, Formetorex has a formyl group attached to the nitrogen atom, which gives it distinct chemical properties . Other similar compounds include N-formylamphetamine and formetamide .

Properties

CAS No. |

15547-39-4 |

|---|---|

Molecular Formula |

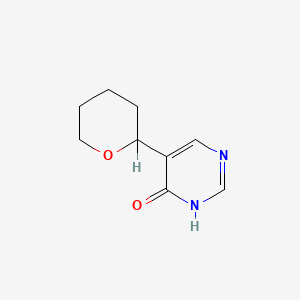

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

N-[(2S)-1-phenylpropan-2-yl]formamide |

InChI |

InChI=1S/C10H13NO/c1-9(11-8-12)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,11,12)/t9-/m0/s1 |

InChI Key |

SGSYPSYCGPLSML-VIFPVBQESA-N |

Isomeric SMILES |

C[C@@H](CC1=CC=CC=C1)NC=O |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.